molecular formula C27H30O3 B12277009 13'-methyl-3'-phenylmethoxyspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthrene]

13'-methyl-3'-phenylmethoxyspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthrene]

Cat. No.: B12277009
M. Wt: 402.5 g/mol
InChI Key: BSIINGMJTPRWBF-UHFFFAOYSA-N
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Description

13’-methyl-3’-phenylmethoxyspiro[1,3-dioxolane-2,17’-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthrene] is a complex organic compound characterized by its unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13’-methyl-3’-phenylmethoxyspiro[1,3-dioxolane-2,17’-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthrene] typically involves multiple steps:

    Formation of the dioxolane ring: This step involves the reaction of a ketone or aldehyde with ethylene glycol in the presence of an acid catalyst to form the 1,3-dioxolane ring.

    Spiro compound formation: The dioxolane intermediate is then reacted with a suitable phenanthrene derivative under specific conditions to form the spiro compound.

    Methylation and phenylmethoxylation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

Chemistry

In chemistry, 13’-methyl-3’-phenylmethoxyspiro[1,3-dioxolane-2,17’-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthrene] is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to understand protein-ligand interactions and enzyme mechanisms.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 13’-methyl-3’-phenylmethoxyspiro[1,3-dioxolane-2,17’-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthrene] involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

    Spiro[1,3-dioxolane-2,17’-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthrene]: Lacks the methyl and phenylmethoxy groups.

    3’-phenylmethoxyspiro[1,3-dioxolane-2,17’-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthrene]: Lacks the methyl group.

    13’-methylspiro[1,3-dioxolane-2,17’-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthrene]: Lacks the phenylmethoxy group.

Uniqueness

The presence of both the methyl and phenylmethoxy groups in 13’-methyl-3’-phenylmethoxyspiro[1,3-dioxolane-2,17’-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthrene] imparts unique chemical and physical properties. These modifications can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from its analogs.

Properties

Molecular Formula

C27H30O3

Molecular Weight

402.5 g/mol

IUPAC Name

13'-methyl-3'-phenylmethoxyspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthrene]

InChI

InChI=1S/C27H30O3/c1-26-13-11-23-22-10-8-21(28-18-19-5-3-2-4-6-19)17-20(22)7-9-24(23)25(26)12-14-27(26)29-15-16-30-27/h2-6,8,10,12,14,17,23-25H,7,9,11,13,15-16,18H2,1H3

InChI Key

BSIINGMJTPRWBF-UHFFFAOYSA-N

Canonical SMILES

CC12CCC3C(C1C=CC24OCCO4)CCC5=C3C=CC(=C5)OCC6=CC=CC=C6

Origin of Product

United States

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